molecular formula C13H13ClO2 B2964089 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287340-77-4

3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2964089
CAS No.: 2287340-77-4
M. Wt: 236.7
InChI Key: JMCIGTBOKBSPRV-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a chloro and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where a suitable precursor is reacted with a chloro-4-methylphenyl group in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the chloro group to produce the corresponding hydroxyl group.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typical reagents.

  • Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Nitro compounds, halogenated phenyls.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of chloro-substituted phenyl groups on biological systems. It may also serve as a precursor for developing new pharmaceuticals.

Medicine: The compound's potential medicinal applications include its use in drug design and development. Its structural features may contribute to the creation of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(2-Chloro-4-methylphenyl)benzoic acid

  • 3-(2-Chloro-4-methylphenyl)propionic acid

  • 3-(2-Chloro-4-methylphenyl)acetic acid

Uniqueness: 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its bicyclic structure, which is not commonly found in similar compounds. This structural feature can impart unique chemical and physical properties, making it particularly useful in specialized applications.

Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-8-2-3-9(10(14)4-8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCIGTBOKBSPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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